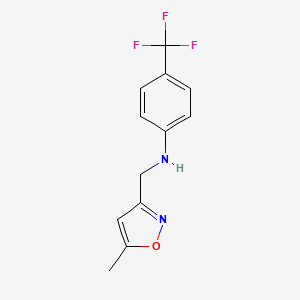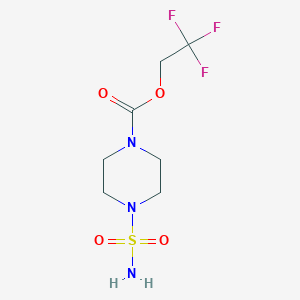
2,2,2-Trifluoroethyl 4-sulfamoylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl 4-sulfamoylpiperazine-1-carboxylate is a chemical compound with the molecular formula C7H12F3N3O4S and a molecular weight of 291.25 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a sulfamoyl group, and a piperazine ring, making it a unique and versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 4-sulfamoylpiperazine-1-carboxylate typically involves the reaction of 4-sulfamoylpiperazine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethyl 4-sulfamoylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfamoyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and alcohols.
科学的研究の応用
2,2,2-Trifluoroethyl 4-sulfamoylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,2-Trifluoroethyl 4-sulfamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: A related compound used in polymer chemistry.
2,2,2-Trifluoroethyl isocyanate: Another trifluoroethyl derivative with applications in organic synthesis.
2,2,2-Trifluoroethylamine: A simpler trifluoroethyl compound used as a reagent in various chemical reactions.
Uniqueness
2,2,2-Trifluoroethyl 4-sulfamoylpiperazine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C7H12F3N3O4S |
|---|---|
分子量 |
291.25 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl 4-sulfamoylpiperazine-1-carboxylate |
InChI |
InChI=1S/C7H12F3N3O4S/c8-7(9,10)5-17-6(14)12-1-3-13(4-2-12)18(11,15)16/h1-5H2,(H2,11,15,16) |
InChIキー |
IXFDEBKRCVZHPM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)OCC(F)(F)F)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


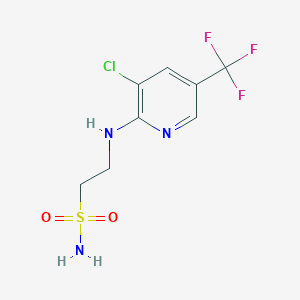
![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)
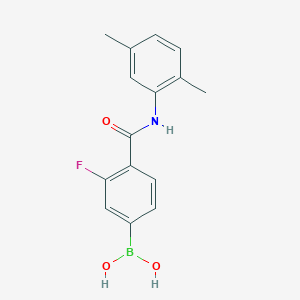
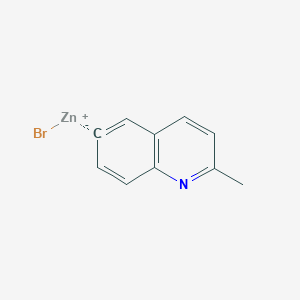
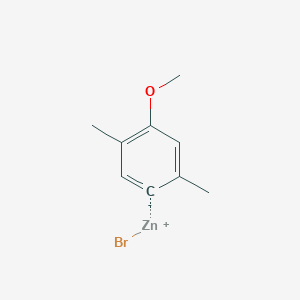
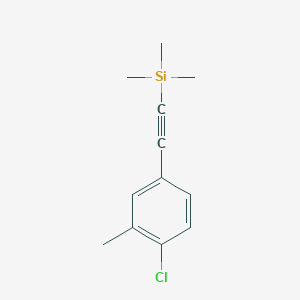
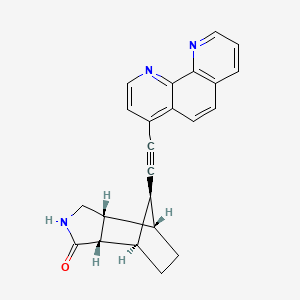
![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)
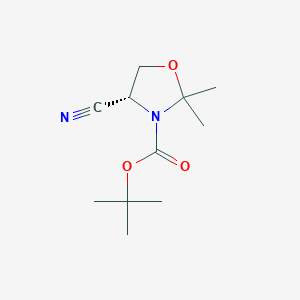
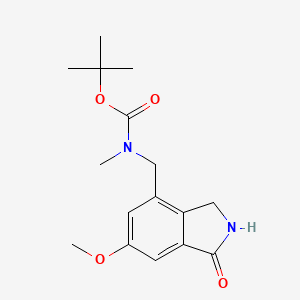
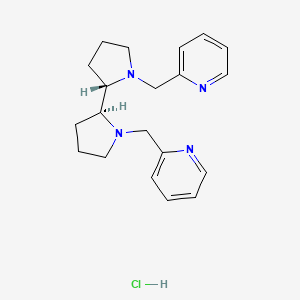
![2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14894962.png)
